3-Methylnonadec-2-en-1-ol
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Overview
Description
3-Methylnonadec-2-en-1-ol: is an organic compound belonging to the class of unsaturated alcohols It features a long carbon chain with a double bond and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnonadec-2-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-Methylnonadec-2-yne. This method includes the following steps:
Hydroboration: The alkyne is treated with borane (BH3) in tetrahydrofuran (THF) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-Methylnonadec-2-yne using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Methylnonadec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bond can be reduced to form a saturated alcohol using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
3-Methylnonadec-2-en-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methylnonadec-2-en-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their function. The hydroxyl group and double bond allow it to participate in various biochemical pathways, potentially leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
3-Methylbut-2-en-1-ol: A shorter chain unsaturated alcohol with similar reactivity.
3-Methylhex-2-en-1-ol: Another unsaturated alcohol with a medium-length carbon chain.
3-Methyl-2-butenol: A structurally similar compound with a different position of the double bond.
Uniqueness: 3-Methylnonadec-2-en-1-ol is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter chain analogs. Its specific structure allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
494764-73-7 |
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Molecular Formula |
C20H40O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
3-methylnonadec-2-en-1-ol |
InChI |
InChI=1S/C20H40O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)18-19-21/h18,21H,3-17,19H2,1-2H3 |
InChI Key |
FQWFKWSDGMZRQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=CCO)C |
Origin of Product |
United States |
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